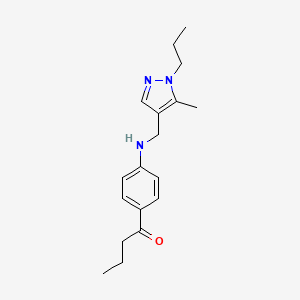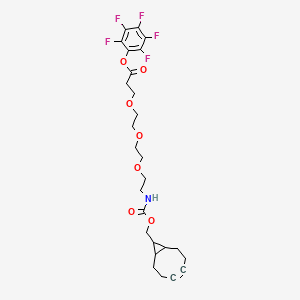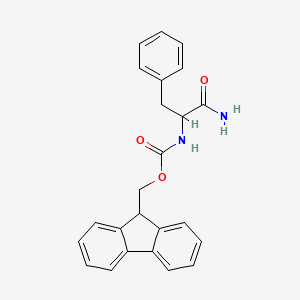
(9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C24H22N2O3 . It is known for its applications in peptide synthesis and as a protecting group for amino acids . The compound is characterized by its complex structure, which includes a fluorenyl group, a phenyl group, and a carbamate linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of fluorenylmethanol with an amino acid derivative under specific conditions . The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The process involves the formation of an ester linkage between the fluorenyl group and the amino acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is widely used as a protecting group for amino acids in peptide synthesis . It helps in the selective protection and deprotection of functional groups during the synthesis process .
Biology and Medicine: The compound is used in the synthesis of biologically active peptides and proteins . It plays a crucial role in the development of peptide-based drugs and therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of various chemical intermediates and fine chemicals . It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate involves its role as a protecting group in peptide synthesis . The fluorenyl group provides steric hindrance, preventing unwanted reactions at the protected site . The carbamate linkage is stable under a wide range of conditions, ensuring the integrity of the protected amino acid . The compound is selectively cleaved under mild acidic or basic conditions, allowing for the controlled release of the amino acid .
Comparison with Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds are also used as protecting groups in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another similar compound used in peptide synthesis.
Uniqueness: (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability during peptide synthesis . Its ability to be selectively cleaved under mild conditions makes it highly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C24H22N2O3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H2,25,27)(H,26,28) |
InChI Key |
DKSDXQLRNVXKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)

![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
![(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide](/img/structure/B11829513.png)
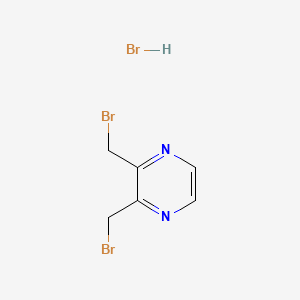
![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)
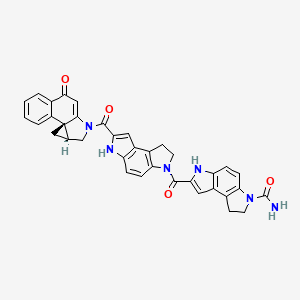

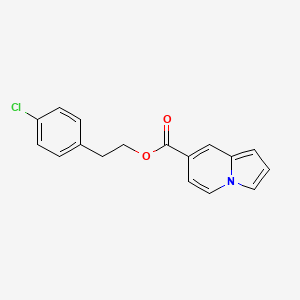
![(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11829545.png)

